molecular formula C21H32Cl2N2O B12744530 (+-)-1-(2-(1,1-Dimethylethyl)-4-quinolyl)-3-(4-piperidyl)-1-propanol dihydrochloride CAS No. 83255-74-7

(+-)-1-(2-(1,1-Dimethylethyl)-4-quinolyl)-3-(4-piperidyl)-1-propanol dihydrochloride

Katalognummer: B12744530
CAS-Nummer: 83255-74-7
Molekulargewicht: 399.4 g/mol
InChI-Schlüssel: JBFXAZXAVFRMKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(±)-1-(2-(1,1-Dimethylethyl)-4-quinolyl)-3-(4-piperidyl)-1-propanol dihydrochloride is a complex organic compound with a unique structure that includes a quinoline ring and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (±)-1-(2-(1,1-Dimethylethyl)-4-quinolyl)-3-(4-piperidyl)-1-propanol dihydrochloride typically involves multiple steps, including the formation of the quinoline and piperidine rings, followed by their coupling. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

(±)-1-(2-(1,1-Dimethylethyl)-4-quinolyl)-3-(4-piperidyl)-1-propanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Wissenschaftliche Forschungsanwendungen

(±)-1-(2-(1,1-Dimethylethyl)-4-quinolyl)-3-(4-piperidyl)-1-propanol dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of (±)-1-(2-(1,1-Dimethylethyl)-4-quinolyl)-3-(4-piperidyl)-1-propanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (±)-1-(2-(1,1-Dimethylethyl)-4-quinolyl)-3-(4-piperidyl)-1-propanol dihydrochloride include other quinoline and piperidine derivatives, such as:

  • Quinazoline derivatives
  • Imidazole derivatives
  • Piperidine-based compounds

Uniqueness

What sets (±)-1-(2-(1,1-Dimethylethyl)-4-quinolyl)-3-(4-piperidyl)-1-propanol dihydrochloride apart from these similar compounds is its unique combination of the quinoline and piperidine rings, which confer specific chemical and biological properties. This unique structure allows it to interact with a distinct set of molecular targets and exhibit a range of effects that may not be observed with other similar compounds.

Eigenschaften

CAS-Nummer

83255-74-7

Molekularformel

C21H32Cl2N2O

Molekulargewicht

399.4 g/mol

IUPAC-Name

1-(2-tert-butylquinolin-4-yl)-3-piperidin-4-ylpropan-1-ol;dihydrochloride

InChI

InChI=1S/C21H30N2O.2ClH/c1-21(2,3)20-14-17(16-6-4-5-7-18(16)23-20)19(24)9-8-15-10-12-22-13-11-15;;/h4-7,14-15,19,22,24H,8-13H2,1-3H3;2*1H

InChI-Schlüssel

JBFXAZXAVFRMKF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=NC2=CC=CC=C2C(=C1)C(CCC3CCNCC3)O.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.